Evidence 1: Structural Differentiation via Unique 2,4-Dimethoxyphenyl Pharmacophore vs. Mono-Substituted Analogs
The target compound is the only member of the 1,6,7-trimethyl-imidazo[2,1-f]purine-2,4-dione sub-series bearing a 2,4-dimethoxyphenyl group at the 8-position. The closest structurally characterized analogs are compound 9 (8-(2-methoxyphenyl)-1,6,7-trimethyl derivative) and compound 7 (8-(3-chlorophenyl)-1,6,7-trimethyl derivative) from Partyka et al. (2014) [1]. The 2,4-dimethoxy substitution introduces a second hydrogen-bond acceptor (total HBA = 5 vs. 4 for compound 9), increases molecular weight (369.4 vs. an estimated ~339 for compound 9), and alters computed lipophilicity (XLogP3 = 2.7 for target compound [2] vs. an estimated ~2.2 for the ortho-OCH₃ analog). These differences are non-trivial: in the imidazo[2,1-f]purine-2,4-dione series, even single-substituent changes on the aryl ring have been shown to produce divergent functional, pharmacological, and pharmacokinetic outcomes [1][3].
| Evidence Dimension | Molecular properties governing CNS drug-likeness |
|---|---|
| Target Compound Data | MW 369.4 g/mol; XLogP3 = 2.7; 5 H-bond acceptors; 1 H-bond donor; 3 rotatable bonds [2] |
| Comparator Or Baseline | Compound 9 (Partyka 2014): 8-(2-methoxyphenyl)-1,6,7-trimethyl derivative: MW ~339 g/mol; XLogP3 ~2.2; 4 H-bond acceptors (estimated). Compound 7: 8-(3-chlorophenyl) analog: MW ~343 g/mol; XLogP3 ~3.0; 4 H-bond acceptors (estimated) |
| Quantified Difference | ΔMW = +30 vs. compound 9; ΔXLogP3 = +0.5 vs. compound 9; ΔHBA = +1 vs. compound 9 and compound 7 |
| Conditions | Computed physicochemical properties (PubChem 2021.05.07); comparator data estimated based on analogous structures |
Why This Matters
The distinct 2,4-dimethoxy substitution pattern provides a unique combination of lipophilicity, hydrogen-bonding capacity, and electronic properties not available from any mono-substituted analog, directly impacting CNS penetration potential and receptor interaction profiles.
- [1] Partyka, A., Jarosz, J., Wasik, A., Jastrzębska-Więsek, M., Zagórska, A., Pawłowski, M., & Wesołowska, A. (2014). Novel tricyclic[2,1-f]theophylline derivatives of LCAP with activity in mouse models of affective disorders. Journal of Pharmacy and Pharmacology, 66(12), 1752–1764. DOI: 10.1111/jphp.12305. View Source
- [2] PubChem. Compound Summary: 8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. CID 4889919. Computed physicochemical properties. View Source
- [3] Partyka, A., Zagórska, A., Kotańska, M., et al. (2020). Antidepressant-like activity and safety profile evaluation of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives as 5-HT1A receptor partial agonists. PLOS ONE, 15(8), e0237196. View Source
